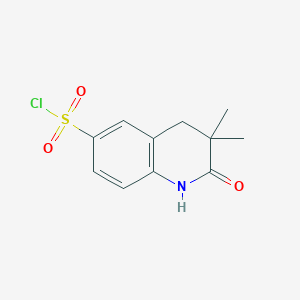

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride

描述

属性

IUPAC Name |

3,3-dimethyl-2-oxo-1,4-dihydroquinoline-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-11(2)6-7-5-8(17(12,15)16)3-4-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXLVVDLLQRTCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368620-03-4 | |

| Record name | 3,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the sulfonyl chloride group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize the production efficiency and product quality.

化学反应分析

Types of Reactions

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce sulfonamides or sulfonate esters.

科学研究应用

Synthesis and Derivatives

The synthesis of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride often involves the use of sulfonyl chlorides as key intermediates. These reactions are crucial for developing derivatives that exhibit enhanced biological activities. For instance:

- Pictet-Spengler Reaction : This reaction has been employed to synthesize N-sulfonyl derivatives of tetrahydroisoquinolines using various catalysts, showcasing the versatility of sulfonyl chlorides in organic synthesis .

- Catalytic Methods : The use of heteropolyacid catalysts has been reported to facilitate the preparation of sulfonyl derivatives with high yields and selectivity .

Biological Activities

Research indicates that this compound exhibits notable biological properties:

- Anticonvulsant Activity : Compounds derived from this sulfonyl chloride have been investigated for their potential as anticonvulsants. Studies have shown that certain derivatives can significantly inhibit seizures in animal models .

- Cancer Research : The compound's derivatives are being explored for their ability to inhibit cancer cell proliferation. For example, modifications to the quinoline structure have resulted in compounds that effectively target breast cancer resistance proteins .

Industrial Applications

The compound is also relevant in various industrial contexts:

- Pharmaceutical Development : Due to its biological activity, it serves as a precursor for synthesizing pharmaceutical agents targeting neurological disorders and cancer.

- Chemical Manufacturing : Its properties make it suitable for producing specialty chemicals used in agrochemicals and other industrial applications.

Case Studies

Several studies illustrate the compound's utility:

- Study on Anticonvulsant Properties :

-

Cancer Cell Proliferation Inhibition :

- A study focused on the synthesis of chalcone derivatives containing the tetrahydroquinoline moiety demonstrated improved inhibition of breast cancer cell lines compared to existing therapeutic agents. The study highlighted the importance of substituent positioning on the phenyl ring for maximizing inhibitory effects .

作用机制

The mechanism of action of 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as enzyme inhibition or disruption of cellular processes.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

*Inferred based on structural similarity to C₉H₈ClNO₃S .

Structure-Activity Relationships (SAR)

- Substitution Position : Hydrophobic groups at the meta-position (e.g., 3-methyl, 3-fluoro) enhance potency, while ortho-substituents reduce activity significantly . The 3,3-dimethyl groups in the target compound align with this trend, likely contributing to favorable interactions in biological systems.

- Steric Effects : Bulky substituents (e.g., N,N-dimethylpyrrolidin-3-amine) at the sulfonamide nitrogen diminish activity, whereas smaller groups (e.g., methylamine) retain potency . The dimethyl groups in the target compound may balance steric hindrance and lipophilicity.

- Electronic Effects : Fluorination at the 7-position (as in compound 51) improves potency (AC₅₀ = 210 nM), suggesting electron-withdrawing groups enhance reactivity .

- Regiochemistry : Constitutional isomers with flipped sulfonyl chloride positions (e.g., 6-chloro-7-sulfonyl vs. 6-sulfonyl) exhibit reduced activity, highlighting the criticality of substitution patterns .

Solubility and Physicochemical Properties

- The racemic alaninol derivative of 7-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide demonstrated high aqueous solubility (>120 μM) while maintaining nanomolar potency .

- The target compound’s dimethyl groups may reduce solubility compared to polar derivatives (e.g., alaninol), but this could be offset by improved membrane permeability in hydrophobic environments.

生物活性

3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride (CAS No. 1368620-03-4) is a sulfonamide derivative with significant biological activity. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antiproliferative agent against various cancer cell lines. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanism of action, and relevant research findings.

The chemical structure of this compound is characterized by the following properties:

| Property | Value |

|---|---|

| Chemical Formula | C11H12ClNO3S |

| Molecular Weight | 273.74 g/mol |

| IUPAC Name | 3,3-dimethyl-2-oxo-1,4-dihydroquinoline-6-sulfonyl chloride |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Antiproliferative Effects

Recent studies have demonstrated that tetrahydroquinoline derivatives exhibit notable antiproliferative activity. In a study evaluating various sulfonamide derivatives, it was found that some compounds showed moderate to strong inhibitory effects against human colon cancer cells (HT-29) using the MTT assay. For instance:

- Compound I-7 , a derivative closely related to this compound, exhibited significant inhibition of cell growth with an IC50 value indicating effective antiproliferative properties .

The mechanism by which this compound exerts its biological effects is primarily through interaction with the microtubule dynamics within cells. The compound acts as a colchicine binding site inhibitor (CBSI), which disrupts tubulin polymerization and leads to cell cycle arrest at the G2/M phase without inducing apoptosis . This characteristic makes it a potential candidate for further development in cancer therapy.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the tetrahydroquinoline scaffold can significantly influence biological activity. Compounds with specific substituents on the aromatic ring or variations in the sulfonamide group showed enhanced potency against cancer cell lines. For example:

- Substituents such as methoxy groups at certain positions improved inhibitory activities compared to unsubstituted analogs .

Case Studies

-

Study on Anticancer Activity :

- A series of tetrahydroquinoline derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these derivatives, one compound demonstrated an IC50 value of 5 μg/mL against HT-29 cells, outperforming traditional chemotherapeutics like Doxorubicin .

- Mechanistic Insights :

常见问题

Q. What are the common synthetic routes for preparing 3,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonyl chloride, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves chlorosulfonation of the parent tetrahydroquinoline core. Key steps include:

- Intermediate Preparation : Start with 3,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline, synthesized via condensation of ethyl pyruvate with 1,2-diaminobenzene derivatives in n-butanol .

- Chlorosulfonation : React the intermediate with chlorosulfonic acid under controlled conditions (0°C to room temperature, 1–3 hours). Yield optimization depends on stoichiometric ratios, reaction time, and quenching in ice water to precipitate the product .

- Purification : Crude products are washed with water and dried, though some protocols omit further purification for immediate use in downstream reactions .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use personal protective equipment (PPE), including gloves and goggles. Avoid inhalation of vapors and direct skin contact. Work in a fume hood with proper ventilation .

- Storage : Keep in a dry, sealed amber glass container under inert gas (e.g., nitrogen) to prevent hydrolysis. Store at 2–8°C in a desiccator to minimize decomposition .

Q. What initial structure-activity relationship (SAR) strategies are recommended for modifying the core structure to enhance biological activity?

Methodological Answer:

-

Substituent Screening : Test hydrophobic groups (e.g., 3-methyl, 3-fluoro) on the aniline moiety, as meta-substitutions often improve potency. Ortho-substituents typically reduce activity .

-

Functional Group Variation : Replace the sulfonamide group with amines or alcohols to assess solubility-activity trade-offs. Smaller substituents (e.g., methylamine) retain activity better than bulky groups (e.g., piperidine) .

-

Table 1 : Key SAR Findings from Meta-Substitutions

Substituent AC50 (nM) Relative Potency vs. 3-Methyl 3-Methyl <800 1x (baseline) 3-Fluoro <800 ~1x 3-Methoxy >3200 >4x drop

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonylation be addressed to obtain desired isomers?

Methodological Answer:

- Regiochemical Control : Use directing groups or steric hindrance to favor sulfonylation at the 6-position. For example, pre-functionalization of the quinoline core with electron-withdrawing groups (e.g., trifluoromethyl) can guide reactivity .

- Isomer Separation : Employ column chromatography or recrystallization to isolate regioisomers. For example, coupling reactions with anilines may yield mixtures (e.g., 74a/74b), where only one isomer is active .

Q. What methodologies resolve contradictory SAR data when substituent effects on potency are inconsistent across assays?

Methodological Answer:

- Mechanistic Profiling : Use biophysical assays (e.g., SPR, ITC) to validate target binding vs. cellular activity. Discrepancies may arise from off-target effects or metabolic instability .

- Solubility Correction : Normalize potency data by measuring aqueous solubility (e.g., PBS kinetic solubility assays). For instance, racemic alaninol derivatives show high solubility (>120 µM) but require enantiopure forms (e.g., (S)-alaninol) to retain potency .

Q. How do enantiomerically pure substituents (e.g., (S)-alaninol) influence potency and solubility, and how can they be selectively incorporated?

Methodological Answer:

-

Enantiomeric Impact : (S)-Alaninol derivatives exhibit 4-fold higher potency than (R)-enantiomers (170 nM vs. 880 nM) due to stereospecific target interactions .

-

Synthetic Approaches :

- Ullmann Coupling : Effective for introducing chiral amines but may require optimization to avoid activity loss.

- Buchwald-Hartwig Amination : Preferred for bulky substituents but less effective for small amines .

-

Table 2 : Enantiomer Activity Comparison

Derivative Configuration AC50 (nM) Solubility (µM) Alaninol-61 Racemic 210 >120 Alaninol-63 (S) 170 85 Alaninol-62 (R) 880 80

Key Considerations for Experimental Design

- Data Contradictions : Cross-validate biological assays with orthogonal methods (e.g., enzymatic vs. cell-based) to distinguish true SAR trends from experimental artifacts .

- Safety Protocols : Follow GHS guidelines for sulfonyl chlorides, including emergency eye wash stations and neutralization protocols for spills .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。